molecular formula C23H21Cl2N7O2 B2773393 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 941887-80-5

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2773393
CAS No.: 941887-80-5
M. Wt: 498.37
InChI Key: UVYXXKCGFULJPN-UHFFFAOYSA-N
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a useful research compound. Its molecular formula is C23H21Cl2N7O2 and its molecular weight is 498.37. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Piperazine moiety : Known for its broad pharmacological activities.
  • Triazolo-pyrimidine ring : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
  • Dichlorophenoxy group : Often linked to herbicidal activity but may also contribute to the overall biological profile.

Molecular Formula

C20H22Cl2N6OC_{20}H_{22}Cl_2N_6O

Molecular Weight

MW=427.33 g mol\text{MW}=427.33\text{ g mol}

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study :
A study investigated derivatives of triazolo-pyrimidine against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment, indicating substantial cytotoxicity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their antifungal activity, while piperazine derivatives have been reported to possess antibacterial effects.

Research Findings :
In vitro tests showed that related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in nucleotide synthesis.
  • Receptor Modulation : The piperazine component can interact with neurotransmitter receptors, potentially influencing pathways related to cancer growth and metastasis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AnticancerMCF-710
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N7O2/c24-17-6-7-19(18(25)12-17)34-14-20(33)30-8-10-31(11-9-30)22-21-23(27-15-26-22)32(29-28-21)13-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYXXKCGFULJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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